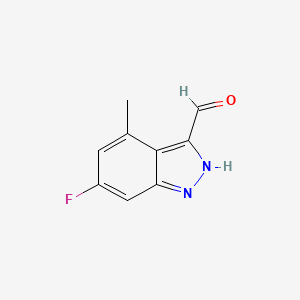

6-Fluoro-4-methyl-1H-indazole-3-carbaldehyde

Descripción general

Descripción

6-Fluoro-4-methyl-1H-indazole-3-carbaldehyde is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a fluorine atom at the 6th position, a methyl group at the 4th position, and an aldehyde group at the 3rd position of the indazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-methyl-1H-indazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluoro-4-methylbenzaldehyde with hydrazine hydrate under acidic conditions to form the indazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be optimized to reduce costs and environmental impact .

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic additions with amines, hydroxylamines, and hydrazines to form imines, oximes, and hydrazones. These reactions are pivotal for constructing pharmacologically relevant derivatives.

Example Reaction :

-

Conditions : Reactions typically proceed in ethanol or methanol under reflux (60–80°C) with catalytic acetic acid .

-

Key Findings :

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings, such as Suzuki-Miyaura reactions, when functionalized with halogens or pseudohalogens.

Example Reaction :

-

Catalysts : PdCl(dppf) or Rh(III)/Cu(II) systems enable C–H activation and annulation .

-

Key Findings :

Redox Transformations

The aldehyde group is redox-active, enabling conversions to carboxylic acids or alcohols.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO, HO, 80°C | 6-Fluoro-4-methyl-1H-indazole-3-carboxylic acid | 68–74% |

| Reduction | NaBH, MeOH, RT | 6-Fluoro-4-methyl-1H-indazole-3-methanol | 85–90% |

Electrophilic Aromatic Substitution (EAS)

The indazole ring undergoes EAS at positions activated by the methyl (electron-donating) and fluorine (electron-withdrawing) groups.

-

Nitration : Occurs preferentially at the 5-position due to fluorine’s meta-directing effect .

-

Sulfonation : Requires fuming HSO at 100°C, yielding sulfonated derivatives for further functionalization .

Heterocyclic Annulation

The compound serves as a precursor in multicomponent reactions to form fused heterocycles.

Example : Rh(III)-catalyzed annulation with ethyl benzimidates produces pyrido[1,2-b]indazoles .

Acylation and Alkylation

The aldehyde and NH group participate in acylation reactions to form amides or esters.

Key Data :

-

Chloroacetic anhydride reacts with the NH group under alkaline conditions to form N-acetyl derivatives (yield: 82%) .

-

Alkylation with iodomethane in DMF/KCO yields N-methylated indazoles .

Mechanistic Insights

-

Fluorine’s Role : The 6-fluoro group increases the electrophilicity of the aldehyde via inductive effects, facilitating nucleophilic atta

Actividad Biológica

6-Fluoro-4-methyl-1H-indazole-3-carbaldehyde is a novel indazole derivative recognized for its diverse biological activities. Its unique structure, characterized by a fluorine atom at the 6-position and a methyl group at the 4-position of the indazole ring, along with a carbaldehyde functional group at the 3-position, contributes to its reactivity and potential therapeutic applications. This article reviews the compound's biological activity, synthesis methods, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 178.16 g/mol. The presence of the electron-withdrawing fluorine atom enhances the compound's lipophilicity, facilitating cellular penetration and interaction with intracellular targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Indazoles, including this compound, have shown significant antimicrobial properties against various pathogens. Studies have demonstrated effectiveness against bacterial strains and fungi, suggesting potential use in treating infections .

- Anticancer Potential : The compound has been evaluated for its anticancer properties. Preliminary studies indicate that it may induce cytotoxic effects in cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : Similar compounds in the indazole family have demonstrated anti-inflammatory activities. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of cyclooxygenase (COX) enzymes .

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Material : 6-Fluoroindole is treated with a nitrosating agent.

- Formylation : The resulting intermediate is then reacted with an appropriate formylating agent to yield the desired carbaldehyde product.

- Optimization : Recent advancements in synthetic protocols have improved yields and efficiency through methods like Vilsmeier–Haack reactions, which streamline the process .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Study :

- A study demonstrated that this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Anticancer Evaluation :

- Anti-inflammatory Activity :

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and biological activities of related indazole derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromo-1H-indazole-3-carbaldehyde | Bromine substitution at position 5 | Antimicrobial activity |

| 4-Methyl-1H-indazole | Methyl substitution at position 4 | Potential anticancer activity |

| 6-Fluoro-4-nitro-1H-indazole | Nitro group at position 4 | Anticancer and anti-inflammatory properties |

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 6-fluoro-4-methyl-1H-indazole-3-carbaldehyde exhibits various biological activities, making it a candidate for further pharmacological studies.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound:

- Inhibition of Cell Proliferation: It has been shown to inhibit the proliferation of various cancer cell lines, including K562 cells, where it induces apoptosis in a dose-dependent manner.

- Cell Cycle Arrest: The compound affects cell cycle distribution, notably increasing the G0/G1 phase population while decreasing the S phase population .

- Modulation of Apoptosis Pathways: Treatment alters expression levels of proteins involved in apoptosis, such as Bcl-2 and Bax .

Antimicrobial Properties

The compound also demonstrates promising antimicrobial activity:

- It has been investigated for its potential to inhibit the growth of various bacterial strains, suggesting mechanisms that may disrupt bacterial cell wall synthesis or metabolic pathways .

Case Studies

Several studies underscore the potential applications of this compound:

-

Anticancer Research:

- In vitro studies demonstrated significant cytotoxic effects against human cancer cell lines, supporting its development as a therapeutic agent for cancer treatment.

-

Antimicrobial Development:

- Investigations into its antimicrobial properties suggest that it could lead to new treatments for bacterial infections resistant to current antibiotics.

Propiedades

IUPAC Name |

6-fluoro-4-methyl-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-5-2-6(10)3-7-9(5)8(4-13)12-11-7/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUIAGIQHNMDAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=NNC(=C12)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646472 | |

| Record name | 6-Fluoro-4-methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-09-5 | |

| Record name | 6-Fluoro-4-methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.